Cefpimizole, formerly known as U-63196E and AC-1370, is a broad-spectrum cephalosporin antibiotic. [, , , , , , , ] It belongs to the third generation of cephalosporins. [, ] Cefpimizole is primarily recognized for its role in scientific research investigating its antimicrobial properties, pharmacokinetics, and potential for treating bacterial infections. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Cefpimizole is a broad-spectrum cephalosporin antibiotic, primarily utilized in the treatment of various bacterial infections. It exhibits a potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a valuable agent in clinical settings. Cefpimizole is classified under the cephalosporin group of antibiotics, which are characterized by their beta-lactam structure, essential for their antibacterial efficacy.
Cefpimizole is derived from the natural penicillin nucleus and modified to enhance its spectrum of activity. It belongs to the second generation of cephalosporins, which are generally more effective against Gram-negative bacteria compared to their predecessors. The compound is synthesized through various chemical reactions involving specific precursors and reagents that facilitate its formation.
The synthesis of cefpimizole involves several steps that typically include the formation of the beta-lactam ring and subsequent modifications to enhance its antibacterial properties. A common method involves:
For example, high-performance liquid chromatography (HPLC) methods are often employed to purify cefpimizole during its synthesis, ensuring that the final product is free from impurities and by-products .
Cefpimizole's molecular structure can be represented as follows:
The structure features a beta-lactam ring fused with a dihydrothiazine ring, which is characteristic of cephalosporins. The presence of a side chain contributes to its biological activity and pharmacokinetic properties.
The synthesis of cefpimizole typically includes several key reactions:
These reactions are monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure completion and purity of the synthesized compound .
Cefpimizole exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. This mechanism involves:
The effectiveness of cefpimizole against various pathogens stems from its ability to target these essential processes in bacteria .
These properties influence its formulation and storage conditions in pharmaceutical applications .
Cefpimizole is primarily used in clinical settings for treating infections caused by susceptible bacteria, including:
Its broad-spectrum activity makes it a crucial option in empirical therapy where the causative organism is unknown .
Cefpimizole emerged from Japanese antimicrobial research programs in the 1980s, with its initial characterization published in 1987 by Hara and Shimada [1]. Its development occurred during a period of intensive exploration of cephalosporin side-chain modifications aimed at overcoming β-lactamase-mediated resistance. The strategic incorporation of the 5-carboxyimidazole moiety into the C7 side chain represented a deliberate departure from earlier aminothiazole modifications prevalent in third-generation cephalosporins [4]. This structural innovation targeted enhanced stability against broad-spectrum β-lactamases, particularly those produced by Pseudomonas aeruginosa and other problematic gram-negative pathogens [10].
The compound was developed during the transition between second and third-generation cephalosporins when researchers actively pursued agents with improved anti-pseudomonal activity and β-lactamase resistance. Cefpimizole's design specifically addressed the pharmacokinetic limitations observed in earlier imidazole-containing β-lactams while maintaining activity against penicillinase-producing staphylococci [10]. Despite showing promising in vitro characteristics, cefpimizole did not achieve the widespread clinical adoption of contemporaneous cephalosporins like ceftazidime, remaining primarily a specialized antimicrobial agent with specific research applications [1] [4].
Table 1: Key Historical Milestones in Cefpimizole Development
Year | Development Milestone | Research Context |
---|---|---|
1945 | Discovery of cephalosporin C | Isolation from Cephalosporium acremonium |
1960s | Semisynthetic cephalosporin era begins | 7-ACA becomes chemical foundation for modifications |
1980s | Strategic side-chain optimization | Focus on β-lactamase stability and gram-negative coverage |
1987 | First scientific publication on cefpimizole | Japanese Journal of Antibiotics [1] |
Late 1980s | Limited clinical implementation | Specialized use against resistant gram-negative infections |
Cefpimizole belongs to the third-generation cephalosporins, characterized by enhanced gram-negative coverage and increased β-lactamase stability compared to earlier generations [2] [6]. Its classification is based on:
The molecular architecture of cefpimizole reveals key classification determinants:
Table 2: Structural and Functional Classification of Cefpimizole Among Cephalosporin Generations
Generation | Key Representatives | Structural Distinguishers | Cefpimizole Positioning |
---|---|---|---|
First | Cefazolin, Cephalexin | Simple C7 acyl groups | N/A |
Second | Cefuroxime, Cefaclor | Methoxyimino C7 chains | N/A |
Third | Ceftazidime, Cefotaxime | Aminothiazole C7 groups | Imidazole carboxy group at C7 position |
Fourth | Cefepime, Cefpirome | Quaternary ammonium C3 groups | N/A |
Fifth | Ceftaroline | Anti-MRSA C7 modifications | N/A |
Cefpimizole's bifunctional chemical nature (acidic carboxyl group and basic imidazole) creates a zwitterion configuration that enhances penetration through the outer membrane porins of gram-negative bacteria [4]. This structural feature aligns it with other third-generation cephalosporins like ceftazidime that exhibit enhanced permeability characteristics. However, its unique imidazole substitution distinguishes it from the aminothiazolyl methoxyimino side chains predominant in this generation [5] [6].
The compound's classification reflects the chemical evolution within cephalosporins where R1 modifications (C7 position) primarily determine antibacterial spectrum and β-lactamase stability, while R2 modifications (C3 position) influence pharmacokinetic properties and mammalian cell toxicity profiles [4] [5]. Cefpimizole exemplifies this structure-activity paradigm through its targeted molecular design aimed at specific resistance challenges of its developmental era.
Table 3: Molecular Characteristics of Cefpimizole
Molecular Property | Specification | Biological Significance |
---|---|---|
Chemical Formula | C₂₈H₂₆N₆O₁₀S₂ | Complex structure enabling targeted activity |
Molecular Weight | 670.67 g/mol | Larger than early cephalosporins |
Key Functional Groups | Carboxyimidazole at C7, Ethanesulfonate at C3' | Enhanced gram-negative penetration and β-lactamase stability |
IUPAC Name | 2-[1-([(6R,7R)-2-carboxy-7-([(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl)pyridin-1-ium-4-yl]ethanesulfonate | Precise stereochemical configuration essential for antibacterial activity |
Stereochemistry | 6R,7R configuration at cephem core | Required for binding to penicillin-binding proteins |
Cefpimizole occupies a specialized niche within the cephalosporin classification framework, exemplifying how targeted molecular modifications address specific resistance mechanisms. Its development underscores the importance of chemical ingenuity in antimicrobial research, providing insights for future β-lactam optimization against multidrug-resistant pathogens [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7